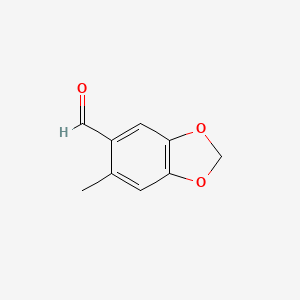

6-Methyl-1,3-benzodioxole-5-carbaldehyde

Descripción

Contextualization within Benzodioxole Chemistry

The 1,3-benzodioxole (B145889) moiety is a prominent heterocyclic scaffold found in a multitude of naturally occurring and synthetic compounds. This structural unit is known to be a key component in molecules exhibiting a wide range of biological activities. Academic research has extensively explored benzodioxole derivatives for their potential therapeutic applications, including anticancer, antidiabetic, and root-growth-promoting properties.

The versatility of the benzodioxole ring system stems from its electronic properties and its ability to be functionalized at various positions. The methylenedioxy bridge is a critical feature, influencing the molecule's conformation and interaction with biological targets. The academic exploration of benzodioxole chemistry provides a rich backdrop against which the specific role and applications of 6-Methyl-1,3-benzodioxole-5-carbaldehyde can be understood.

Significance as a Synthetic Precursor in Organic Synthesis

The primary significance of this compound in academic research lies in its role as a versatile synthetic precursor. The aldehyde functional group is a reactive handle that allows for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This reactivity makes it an ideal starting material for the construction of more complex molecular architectures.

While a specific, detailed academic synthesis for this compound is not prominently featured in readily available literature, the synthesis of analogous compounds provides strong inferential evidence for its preparation. For instance, the formylation of related benzodioxole derivatives, such as dihydroapiol, using reagents like tin(IV) chloride (SnCl₄) and a formylating agent, is a well-documented method for introducing an aldehyde group onto the aromatic ring. mdpi.com It is highly probable that a similar synthetic strategy could be employed for the preparation of this compound.

The utility of benzodioxole carbaldehydes as precursors is demonstrated in the synthesis of various derivatives. For example, benzo[d] chemimpex.comcymitquimica.comdioxole-5-carbaldehyde readily undergoes condensation reactions with hydrazines to form compounds like (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide. nih.gov This highlights the capability of the aldehyde group to participate in the formation of new carbon-nitrogen bonds, a fundamental transformation in the synthesis of many biologically active molecules.

Overview of Academic Research Trajectories for the Compound

Academic research involving this compound and its close analogs is primarily directed towards the synthesis of novel compounds with potential applications in medicine and materials science. The compound serves as a key building block for creating libraries of derivatives that can be screened for various biological activities. chemimpex.com

Research into the broader class of benzodioxole derivatives has shown significant promise in several areas:

Anticancer Agents: Numerous studies have focused on the synthesis and evaluation of benzodioxole derivatives as potential anticancer agents. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.

Antidiabetic Agents: More recent research has explored the potential of benzodioxole derivatives in the management of diabetes. Certain derivatives have demonstrated inhibitory activity against enzymes involved in carbohydrate metabolism.

Plant Growth Regulators: The benzodioxole scaffold has also been investigated for its effects on plant growth, with some derivatives showing promise as root growth promoters.

While these studies may not always directly utilize this compound, they establish a clear and compelling trajectory for its potential application in academic research. The substitution pattern of this specific compound, featuring both a methyl and a formyl group, offers a unique starting point for the design and synthesis of novel derivatives within these established research domains. Its role as an intermediate is also highlighted in its use in the fragrance and flavoring industries. chemimpex.com

Structure

3D Structure

Propiedades

IUPAC Name |

6-methyl-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVMQFARCBZBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C=O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389836 | |

| Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58343-54-7 | |

| Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 6 Methyl 1,3 Benzodioxole 5 Carbaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group in 6-Methyl-1,3-benzodioxole-5-carbaldehyde is a versatile handle for numerous organic reactions, including oxidation, reduction, and nucleophilic additions. These transformations allow for the conversion of the aldehyde into other important functional groups, paving the way for the synthesis of more complex molecules.

Oxidation Reactions to Carboxylic Acid Analogues

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-methyl-1,3-benzodioxole-5-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion effectively.

Common methods for the oxidation of aromatic aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder reagents like silver oxide (Ag2O). A particularly efficient and environmentally friendly method involves the use of hydrogen peroxide in the presence of a selenium catalyst in water. mdpi.com This green chemistry approach offers good to excellent yields under mild conditions. mdpi.com For electron-rich aromatic aldehydes, an improved aqueous basic hydrogen peroxide system in methanol (B129727) has been shown to be effective. researchgate.net

The resulting carboxylic acid is a valuable intermediate for further derivatization, such as esterification or amidation, to produce a range of other compounds.

Table 1: Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrogen Peroxide/Selenium Catalyst | Water, mild conditions | Good to Excellent | mdpi.com |

| Aqueous Basic Hydrogen Peroxide | Methanol | Excellent | researchgate.net |

| Potassium Permanganate | Basic solution, heat | Varies | General Knowledge |

| Chromic Acid | Acidic solution | Varies | General Knowledge |

Reduction Reactions to Corresponding Alcohol Analogues

The aldehyde group can be reduced to a primary alcohol, yielding (6-methyl-1,3-benzodioxol-5-yl)methanol. This reduction is typically accomplished using hydride reagents.

Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent for this purpose due to its selectivity for aldehydes and ketones. The reaction is generally carried out in an alcoholic solvent, such as ethanol (B145695) or methanol. Another powerful reducing agent is lithium aluminum hydride (LiAlH4), which can also be used but is less selective and more reactive than NaBH4. Catalytic hydrogenation, employing hydrogen gas with a metal catalyst like palladium or platinum, is another effective method for this reduction.

The resulting alcohol can serve as a precursor for the synthesis of ethers, esters, and alkyl halides.

Table 2: Reduction of Aldehydes to Alcohols

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Alcoholic solvent | Primary Alcohol | General Knowledge |

| Lithium Aluminum Hydride (LiAlH4) | Ethereal solvent | Primary Alcohol | General Knowledge |

| Catalytic Hydrogenation (H2/catalyst) | Pressure, catalyst | Primary Alcohol | General Knowledge |

Nucleophilic Addition and Condensation Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to a wide array of addition and condensation products.

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. masterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. masterorganicchemistry.commasterorganicchemistry.com The specific alcohol formed depends on the alkyl or aryl group of the Grignard reagent used.

This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of various organic substituents onto the molecule. Organolithium reagents can also be used for similar alkylation reactions. masterorganicchemistry.com

This compound undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. ijacskros.combibliomed.orgresearchgate.net This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. ijacskros.com The formation of the characteristic azomethine (C=N) group is a key feature of this reaction. bibliomed.org

The reaction is often catalyzed by a small amount of acid. ijacskros.com Schiff bases are versatile intermediates in organic synthesis and are known for their coordination chemistry with metal ions. nih.gov They can be further reduced to form secondary amines.

The Friedländer annulation is a classic condensation reaction that produces quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. While direct application to this compound is not the typical substrate pairing, the principles of this condensation are relevant in related systems. For instance, reactions of various acetylbenzenes with 3-aminonaphthalene-2-carbaldehyde have been shown to yield benzo[g]quinoline derivatives. researchgate.net This highlights the potential for analogous condensation strategies involving activated methylene (B1212753) compounds and an appropriately functionalized derivative of the benzodioxole system to construct more complex heterocyclic structures.

Reactivity of the Benzodioxole Core

The 1,3-benzodioxole (B145889) moiety, also known as the methylenedioxyphenyl group, forms the structural foundation of this compound. The chemical behavior of this core is largely dictated by the fused benzene (B151609) and dioxole rings. The two oxygen atoms in the dioxole ring donate electron density into the aromatic system, making it electron-rich and thus highly susceptible to electrophilic attack. chemicalbook.com This inherent electronic nature governs the regioselectivity and reactivity patterns observed during its derivatization.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In 1,3-benzodioxole derivatives, the fused dioxole ring acts as a potent activating group, directing incoming electrophiles to the ortho and para positions relative to the oxygen atoms. libretexts.org This is due to the resonance stabilization of the cationic intermediate (the sigma complex or benzenonium ion) formed during the reaction. msu.edu

In the specific case of this compound, the aromatic ring has three substituents, each exerting its own electronic influence:

1,3-Benzodioxole Group: Strongly activating and directs incoming electrophiles to its available ortho positions, which correspond to the C-4 and C-7 positions of the molecule.

Methyl Group (-CH₃) at C-6: An activating group that directs ortho and para. Its ortho positions are C-5 (already substituted) and C-7. Its para position is unavailable.

Carbaldehyde Group (-CHO) at C-5: A deactivating group that directs incoming electrophiles to the meta position. libretexts.org Its meta positions are C-7 and the carbon at the ring junction.

The directing effects of these groups are cumulative. The powerful activating effect of the benzodioxole ring, combined with the ortho-directing effect of the methyl group, strongly favors substitution at the C-7 position. The deactivating, meta-directing carbaldehyde group also points to the C-7 position. This convergence of directing effects makes the C-7 position the most probable site for electrophilic attack.

| Substituent on Benzodioxole Ring | Type | Directing Influence |

|---|---|---|

| -OH, -OR (Alkoxy) | Strongly Activating | Ortho, Para |

| -NH₂, -NR₂ (Amino) | Strongly Activating | Ortho, Para |

| -CH₃, -R (Alkyl) | Activating | Ortho, Para |

| -F, -Cl, -Br, -I (Halogen) | Deactivating | Ortho, Para |

| -CHO (Carbaldehyde) | Deactivating | Meta |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is particularly effective for creating biaryl structures by coupling an organohalide with an organoboron compound. libretexts.orgwikipedia.org This reaction has been successfully applied to halogenated 1,3-benzodioxole derivatives to synthesize a wide range of complex molecules. worldresearchersassociations.comresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction begins with the oxidative addition of an aryl halide (e.g., a bromo-benzodioxole derivative) to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org

Research has demonstrated the synthesis of novel 1,3-benzodioxole derivatives by coupling a brominated benzodioxole precursor with various substituted boronic acids. worldresearchersassociations.comresearchgate.net The efficiency of the coupling can be influenced by the choice of catalyst, ligand, base, and solvent. researchgate.net For example, studies have optimized conditions using catalysts like PdCl₂(PPh₃)₂ with K₂CO₃ as the base in solvents such as dioxane to achieve good yields. worldresearchersassociations.comresearchgate.net

| Aryl Halide Substrate | Boronic Acid Partner | Catalyst/Ligand | Base | Yield |

|---|---|---|---|---|

| 1-((6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Isoxazole-4-boronic acid | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 60% |

| 1-((6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Pyridine-3-boronic acid | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 71% |

| 1-((6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Quinoline-8-boronic acid | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 65% |

| 1-((6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Phenylboronic acid | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 59% |

While the electron-rich nature of the benzodioxole ring favors electrophilic substitution, Nucleophilic Aromatic Substitution (SNAr) can occur on halogenated analogues under specific conditions. wikipedia.org SNAr reactions involve the displacement of a good leaving group, such as a halide, by a nucleophile. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

The mechanism for SNAr is typically a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

In a hypothetical halogenated analogue of this compound, the carbaldehyde group at C-5 would act as an activating EWG. If a halogen were present at the C-6 position (in place of the methyl group), it would be ortho to the aldehyde and thus be activated for SNAr. Similarly, a halogen at the C-4 position would be ortho to the aldehyde on the other side, also activating it towards nucleophilic attack. The reactivity of the aryl halide in an SNAr reaction is inversely related to the C-X bond strength, with fluoride (B91410) often being the best leaving group because the first step (nucleophilic attack) is rate-determining. chemistrysteps.comyoutube.com

Advanced Functionalization and Stereoselective Transformations

Beyond foundational reactions, advanced strategies allow for precise and complex modifications of the benzodioxole scaffold, including the introduction of chirality.

Regioselectivity—the control of reaction at a specific position—is crucial for the synthesis of complex derivatives. For this compound, regioselectivity is primarily governed by the electronic and steric interplay of the existing substituents, as discussed under electrophilic substitution (Section 3.2.1), which strongly directs functionalization to the C-7 position.

Advanced methods like directed C–H functionalization offer alternative pathways for achieving high regioselectivity. nih.gov These reactions utilize a directing group on the substrate to guide a transition metal catalyst to a specific C–H bond, often at an ortho position, enabling the formation of a new bond without pre-functionalization. nih.gov For a molecule like this compound, the aldehyde's oxygen atom could potentially direct a palladium catalyst to activate the C-4 C-H bond, allowing for regioselective arylation, alkylation, or other modifications at that site. The development of such regioselective C-H activation methods for the benzodioxole system represents a significant challenge and an area of ongoing research. nih.gov

While this compound is achiral, it serves as a precursor to chiral derivatives. For example, reduction of the aldehyde group can yield a racemic secondary alcohol. The separation of such enantiomers can be achieved through enzymatic kinetic resolution. researchgate.net This technique uses enzymes, most commonly lipases, which exhibit high enantioselectivity, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. researchgate.net

For instance, in the kinetic resolution of racemic secondary alcohols derived from benzodioxole structures, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) can be used to selectively acylate one enantiomer, often using an acyl donor like vinyl propionate. researchgate.net This process results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. High enantiomeric excess (ee >99%) and high enantioselectivity (E > 200) have been reported for such resolutions on related aryl alcohol systems. researchgate.net

| Component | Description | Example |

|---|---|---|

| Substrate | A racemic mixture of a chiral alcohol. | (±)-1-(6-Methyl-1,3-benzodioxol-5-yl)ethanol |

| Enzyme | An enantioselective biocatalyst. | Lipase (e.g., CAL-B) |

| Acyl Donor | A reagent that provides the acyl group for esterification. | Vinyl propionate |

| Products | One enantiomer as an ester and the other as the unreacted alcohol. | (R)-1-(...)ethanol and (S)-1-(...)-ethyl propanoate |

| Outcome | Separation of enantiomers with high optical purity. | High enantiomeric excess (ee) for both product and remaining substrate. |

Enantioselective synthesis, which aims to produce a single enantiomer directly, is another advanced approach. This can involve using chiral catalysts or reagents to stereoselectively reduce the aldehyde or perform other asymmetric transformations on the benzodioxole scaffold.

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 6-Methyl-1,3-benzodioxole-5-carbaldehyde.

The ¹H NMR spectrum provides a definitive proton count and insight into the electronic environment of each proton in the molecule. For this compound, the analysis of its spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals five distinct signals.

A key publication reports the following chemical shifts (δ) and multiplicities for the compound mdma.ch:

A sharp singlet at approximately 10.03 ppm is attributed to the aldehyde proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon.

Two doublets are observed in the aromatic region at 7.39 ppm and 6.82 ppm. These correspond to the two aromatic protons on the benzene (B151609) ring. The observed coupling constant of J = 8 Hz indicates they are ortho to each other.

A singlet appearing at 6.08 ppm is assigned to the two protons of the methylenedioxy group (-O-CH₂-O-). The chemical equivalence of these protons results in a single peak.

A singlet at 2.55 ppm corresponds to the three protons of the methyl group (-CH₃) attached to the aromatic ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.03 | Singlet | 1H | -CHO |

| 7.39 | Doublet (J = 8 Hz) | 1H | Aromatic H |

| 6.82 | Doublet (J = 8 Hz) | 1H | Aromatic H |

| 6.08 | Singlet | 2H | -O-CH₂-O- |

| 2.55 | Singlet | 3H | -CH₃ |

While specific experimental ¹³C NMR data for this compound is not widely available in the reviewed literature, the expected chemical shifts can be predicted based on analysis of similar structures, such as piperonal (B3395001) and other substituted benzodioxoles. The spectrum would be expected to show nine distinct carbon signals corresponding to the nine carbon atoms in the molecule.

The predicted shifts are as follows:

The carbonyl carbon of the aldehyde group (-CHO) is expected to have the most downfield shift, typically in the range of 185-195 ppm.

The aromatic carbons would appear between 100-155 ppm. The carbons attached to oxygen atoms (C-O) would be the most deshielded in this region.

The carbon of the methylenedioxy group (-O-CH₂-O-) is characteristically found around 101-102 ppm.

The methyl group carbon (-CH₃) would appear furthest upfield, generally in the 15-25 ppm range.

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| 185-195 | C=O (Aldehyde) |

| 100-155 | Aromatic Carbons |

| 101-102 | -O-CH₂-O- |

| 15-25 | -CH₃ |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key expected correlation would be a cross-peak between the two aromatic protons at 7.39 and 6.82 ppm, confirming their spatial proximity (ortho relationship). No other cross-peaks would be expected, as the other protons exist as isolated singlet systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link each proton signal to its corresponding carbon atom. For example, it would show a correlation between the ¹H signal at 10.03 ppm and the ¹³C signal of the aldehyde carbon, the ¹H signal at 6.08 ppm and the methylenedioxy carbon, the ¹H signal at 2.55 ppm and the methyl carbon, and the aromatic proton signals with their respective aromatic carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds.

The aldehyde group in this compound gives rise to very characteristic absorption bands in the IR spectrum.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1670-1700 cm⁻¹. This band is due to the stretching vibration of the carbonyl (C=O) double bond. Conjugation with the aromatic ring typically lowers the frequency from that of a simple aliphatic aldehyde. For similar benzodioxole aldehydes, this peak is often observed around 1675 cm⁻¹.

C-H Stretch: The aldehyde C-H bond exhibits one or two characteristic, moderately strong stretching bands in the region of 2700-2900 cm⁻¹. Often, a distinct peak around 2720 cm⁻¹ is visible, which is a hallmark of an aldehyde functional group.

The remainder of the molecule also presents characteristic absorption bands.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Methylenedioxy Group (O-CH₂-O): The benzodioxole moiety is characterized by strong C-O-C stretching vibrations, which are typically observed in the 1250 cm⁻¹ and 1040 cm⁻¹ regions. The methylene (B1212753) C-H stretches of this group will appear just below 3000 cm⁻¹.

Alkyl C-H Stretches: The methyl group (-CH₃) will show symmetric and asymmetric C-H stretching vibrations in the 2850-2975 cm⁻¹ range.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-2975 | C-H Stretch | -CH₃ |

| 2700-2900 | C-H Stretch | -CHO |

| 1670-1700 | C=O Stretch | -CHO |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| ~1250, ~1040 | C-O-C Stretch | -O-CH₂-O- |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound.

Molecular Ion Determination and High-Resolution Mass Spectrometry (HRMS)

The molecular formula of this compound is C₉H₈O₃, with a molecular weight of approximately 164.16 g/mol . chemimpex.comcymitquimica.com In mass spectrometry, the molecular ion peak (M⁺) is expected to appear at a mass-to-charge ratio (m/z) corresponding to this molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Expected Molecular Ion (M⁺) Peak (m/z) | 164 |

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a fingerprint of a molecule, offering insights into its structural components. For this compound, the fragmentation is expected to be influenced by the benzodioxole ring, the methyl group, and the aldehyde functional group.

Based on the analysis of related benzodioxole derivatives, several key fragmentation pathways can be anticipated:

Loss of a Hydrogen Radical (H•): A peak at m/z 163 (M-1) can be expected due to the loss of a hydrogen atom from the aldehyde group, forming a stable acylium ion.

Loss of the Aldehyde Group (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl group would result in the loss of a formyl radical, leading to a fragment ion at m/z 135.

Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose a molecule of carbon monoxide, producing a fragment at m/z 135.

Cleavage of the Dioxole Ring: Fragmentation of the 1,3-dioxole (B15492876) ring is also a possibility, leading to characteristic ions.

The analysis of the fragmentation pattern of the closely related compound, piperonal (1,3-benzodioxole-5-carbaldehyde), which lacks the methyl group, shows a prominent molecular ion peak and fragments corresponding to the loss of hydrogen and the formyl group. nist.govspectrabase.comnih.govnist.gov The presence of the additional methyl group in the target compound would likely lead to further fragmentation pathways, such as the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 149.

| m/z | Possible Fragment | Loss |

|---|---|---|

| 164 | [C₉H₈O₃]⁺• | Molecular Ion |

| 163 | [C₉H₇O₃]⁺ | H• |

| 149 | [C₈H₅O₃]⁺ | CH₃• |

| 135 | [C₈H₇O₂]⁺ | CHO• |

X-ray Crystallography for Related Benzodioxole Derivatives

Solid-State Molecular Structure Determination

X-ray crystallography studies on various benzodioxole derivatives consistently reveal a nearly planar benzodioxole ring system. nih.gov For instance, in the crystal structure of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde, the benzodioxole ring system is almost planar, with only minor deviations. nih.gov Similarly, in a thiazolidine-4-one derivative containing a benzodioxole moiety, the heterocyclic ring fused to the benzene ring adopts a flattened envelope conformation, with the methylene carbon atom acting as the flap. nih.gov This slight puckering of the five-membered dioxole ring is a common feature observed in these structures.

Conformational Analysis and Intermolecular Interactions in Crystalline State

The conformation of the benzodioxole ring itself is typically a shallow envelope or a nearly planar arrangement. nih.govacs.org Theoretical studies on 1,3-benzodioxole (B145889) have shown that a non-planar, puckered conformer is more stable than a completely planar one, a preference attributed to hyperconjugative orbital interactions, including the anomeric effect. acs.org The presence and nature of substituents can influence the degree of this puckering.

In the crystalline state, the arrangement of molecules is governed by a variety of intermolecular interactions. numberanalytics.com For benzodioxole derivatives, these interactions often include:

Hydrogen Bonding: In derivatives containing hydroxyl or other hydrogen-bonding groups, strong intermolecular and intramolecular hydrogen bonds play a crucial role in stabilizing the crystal structure. For example, in 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde, strong intramolecular O—H⋯O hydrogen-bonding interactions are observed. nih.gov

π-π Stacking: The aromatic nature of the benzodioxole ring system facilitates π-π stacking interactions between adjacent molecules, which are significant in determining the crystal packing. researchgate.net

Other Weak Interactions: Van der Waals forces and other weak intermolecular contacts also contribute to the crystal packing. numberanalytics.com

The analysis of Hirshfeld surfaces and two-dimensional fingerprint plots for some nickel(II) complexes with benzodioxole-containing ligands revealed that H⋯H, C⋯H/H⋯C, N⋯H/H⋯N, and O⋯H/H⋯O contacts are the primary contributors to the crystal packing. iucr.org These studies highlight the diverse nature of intermolecular forces that dictate the supramolecular architecture of benzodioxole derivatives in the solid state.

Computational and Theoretical Investigations of 6 Methyl 1,3 Benzodioxole 5 Carbaldehyde and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, spectroscopic properties, and reactivity of molecules. These methods can be broadly categorized into ab initio methods, density functional theory (DFT), and semiempirical methods, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable combination of accuracy and computational efficiency. It is widely used to study the properties of medium-sized organic molecules like 6-Methyl-1,3-benzodioxole-5-carbaldehyde.

The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this understanding is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller energy gap generally implies higher reactivity. nih.govmdpi.com

For aromatic aldehydes and benzodioxole derivatives, DFT calculations can predict the energies of these frontier orbitals. In molecules like this compound, the HOMO is typically a π-orbital delocalized over the benzodioxole ring system, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group of the carbaldehyde substituent. The electron-donating methyl and methylenedioxy groups are expected to raise the HOMO energy level, while the electron-withdrawing carbaldehyde group lowers the LUMO energy. The interplay of these substituents fine-tunes the HOMO-LUMO gap and, consequently, the molecule's reactivity.

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, which can be correlated with higher chemical reactivity and polarizability. nih.gov Theoretical calculations for analogous aromatic aldehydes have shown that the introduction of substituents significantly modulates these electronic parameters. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Aromatic Aldehydes Calculated using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzaldehyde | -6.89 | -1.98 | 4.91 |

| 4-Methylbenzaldehyde | -6.65 | -1.85 | 4.80 |

| 4-Methoxybenzaldehyde | -6.32 | -1.77 | 4.55 |

| Piperonal (B3395001) | -6.54 | -2.05 | 4.49 |

Note: The values in this table are illustrative and based on typical results from DFT calculations for similar compounds.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intramolecular interactions. wisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core orbitals, lone pairs, and bonds. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). These donor-acceptor interactions are key to understanding hyperconjugation and resonance effects within a molecule. For 1,3-benzodioxole (B145889), NBO analysis has been used to investigate the origin of its nonplanar conformation, revealing that hyperconjugative interactions, particularly the anomeric effect, play a significant role. acs.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.org According to FMO theory, a chemical reaction is favored when the HOMO of one molecule can effectively interact with the LUMO of another. wikipedia.org The energies and spatial distributions of these orbitals can, therefore, be used to predict the regioselectivity and stereoselectivity of chemical reactions. wikipedia.org For a molecule like this compound, FMO analysis can help predict its behavior in reactions such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions on the ring. The theory posits that the shapes and phases of the HOMO and LUMO at different atomic sites determine the preferred orientation of attack by a reagent. pku.edu.cntaylorandfrancis.com

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. nih.govresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra, allowing for the assignment of observed vibrational bands to specific molecular motions. nih.govresearchgate.net

For this compound, a DFT vibrational analysis would be expected to predict characteristic frequencies for the C-H stretching of the methyl and aromatic groups, the C=O stretching of the aldehyde, and the various vibrations of the benzodioxole ring system. mdpi.com Theoretical studies on related benzodioxole derivatives have demonstrated good agreement between calculated and experimental vibrational spectra, confirming the utility of this approach for structural characterization. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound based on DFT Calculations of Analogous Compounds

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2870 |

| Aldehyde C-H Stretch | 2850 - 2750 |

| Carbonyl C=O Stretch | 1700 - 1680 |

| Aromatic C=C Stretch | 1620 - 1450 |

| O-CH₂-O Asymmetric Stretch | 1050 - 1030 |

| O-CH₂-O Symmetric Stretch | 940 - 920 |

Note: These are expected frequency ranges based on DFT studies of similar molecules and are not specific calculated values for this compound.

Semiempirical Methods for Electronic Properties (AM1, PM3, MNDO, MINDO/3, INDO)

Semiempirical quantum mechanical methods offer a computationally less demanding alternative to DFT and ab initio methods. uni-muenchen.de These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.de Methods such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap) have been widely used to study the electronic properties of organic molecules. nih.govucsb.edu

While generally less accurate than DFT, semiempirical methods can be very useful for studying large molecules or for performing preliminary calculations to explore conformational landscapes. They provide reasonable estimates for properties like heats of formation, dipole moments, and ionization potentials. researchgate.net For this compound and its analogues, these methods can be employed to quickly assess the effects of different substituents on the electronic properties of the molecule, providing trends that can guide further, more rigorous computational studies.

Molecular Dynamics (MD) Simulations for Chemical System Behavior

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a chemical system over time. nih.gov MD simulations model the atoms and bonds of molecules as a classical system of interacting particles, governed by a force field. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked, providing a dynamic picture of the molecule's behavior. nih.gov

For this compound, MD simulations could be used to study its conformational dynamics in different solvents, its interactions with other molecules, or its behavior at interfaces. For instance, simulating the molecule in an aqueous solution could reveal information about its hydration shell and how it interacts with water molecules. nih.gov Such simulations are particularly valuable for understanding processes like solvation, diffusion, and the binding of a molecule to a receptor site, which are difficult to probe with static quantum chemical calculations alone. nih.gov MD simulations of aromatic aldehydes have been used to investigate their interactions within complex biological systems, such as enzymes. researchgate.net

Intermolecular Interactions and Aggregation Behavior in Solution

The benzodioxole moiety is known to participate in various intermolecular interactions that influence the behavior of these compounds in solution. These interactions include hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.comacs.org The presence of the benzodioxole ring, along with other functional groups, facilitates significant binding interactions. acs.org For example, the benzodioxole group is implicated in π-π, O-π, and CH-O interactions, which can strengthen molecular complexes. nih.gov The study of iso-quinolinium ylids, which share aromatic characteristics, highlights the sensitivity of their electronic absorption bands to the solvent's nature, indicating strong solute-solvent interactions. mdpi.com In ternary solutions, the composition of the first solvation shell around a solute molecule can differ from the bulk solution due to varying interaction strengths with the different solvent molecules. mdpi.com The ability of solvent molecules to act as hydrogen bond donors or acceptors is crucial in these specific interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) for Physicochemical Parameters

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural features of molecules with their physicochemical properties and biological activities. researchgate.netnih.gov For derivatives of 1,3-benzodioxole, QSAR analysis helps in understanding how molecular descriptors influence their behavior. researchgate.net

Hydrophobicity (Log P) and Surface Area Calculations

Hydrophobicity (Log P) and molecular surface area are critical parameters in QSAR models. researchgate.net These properties influence a molecule's solubility, permeability, and interaction with biological targets. Computational tools, such as the Alpha Shape theory, provide reliable methods for calculating the volume and surface area of molecules. nih.gov In QSAR studies of certain thiazole (B1198619) derivatives, it was found that antioxidant activity increases with a decrease in lipophilicity and molecular surface area. researchgate.net This suggests that for some biological activities, smaller and more hydrophilic molecules may be more effective.

| Compound Analogue Class | Property | Computational Finding |

| Thiazole Derivatives | Lipophilicity (Hydrophobicity) | Decreased lipophilicity correlates with increased antioxidant activity. researchgate.net |

| Thiazole Derivatives | Molecular Surface Area | Smaller surface area is associated with higher antioxidant activity. researchgate.net |

Polarization and Dipole Moment Determinations

Polarization and dipole moment are key electronic descriptors in QSAR studies that describe the charge distribution and reactivity of a molecule. The dipole moment is a measure of the separation of positive and negative charges in a molecule. youtube.com Computational studies have shown that for certain classes of compounds, an increase in the magnitude of the dipole moment can lead to an increase in antioxidant activity. researchgate.net Conversely, the same study indicated that a decrease in polarization was also correlated with increased activity. researchgate.net These parameters are influenced by the molecule's three-dimensional structure and the electronegativity of its constituent atoms. youtube.com

| Compound Analogue Class | Property | Computational Finding |

| Thiazole Derivatives | Dipole Moment | Increased dipole moment correlates with increased antioxidant activity. researchgate.net |

| Thiazole Derivatives | Polarization | Decreased polarization is associated with higher antioxidant activity. researchgate.net |

Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis provides insight into the partial atomic charges within a molecule, identifying electron-rich and electron-deficient sites. This information is crucial for understanding a molecule's reactivity and its potential for intermolecular interactions. researchgate.net For instance, in the study of 1,3-benzodioxole derivatives as corrosion inhibitors, the atom with the most negative partial charge was identified as the most favorable site for protonation. researchgate.net This type of analysis helps in predicting how a molecule will interact with other species, such as metal surfaces or biological receptors. researchgate.net

| Compound Analogue | Atom | Mulliken Charge | Implication |

| 1,3-benzodioxole derivative | Oxygen (O) | -0.830839 | Identified as the most favorable site for protonation. researchgate.net |

Role As a Key Intermediate in Complex Organic Synthesis

Synthesis of Advanced Pharmaceutical Intermediates and Fine Chemicals

The structural attributes of 6-Methyl-1,3-benzodioxole-5-carbaldehyde make it an ideal precursor in the multi-step synthesis of biologically active compounds and fine chemicals. The aldehyde group offers a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, allowing for its elaboration into more complex structures. chemimpex.com

This compound is recognized as a key intermediate in pharmaceutical development, where it serves as a foundational element for constructing novel therapeutic agents. chemimpex.com Its benzodioxole moiety is a structural feature present in numerous pharmacologically active molecules. While specific examples for the 6-methyl derivative are proprietary or less documented in public literature, the closely related compound, piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), is famously used in the synthesis of Tadalafil (Cialis). google.comacgpubs.org The synthesis involves a critical Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal to construct the complex tetracyclic core of the drug. google.comgoogleapis.com This well-established synthetic route highlights the importance of the benzodioxole-carbaldehyde scaffold in accessing advanced pharmaceutical intermediates. Similarly, other derivatives like 6-hydroxy-1,3-benzodioxole-5-carbaldehyde are known intermediates for compounds with potential HIV-1 integrase inhibitory activity and dopamine (B1211576) D1 receptor agonist activity. nih.gov

Precursors for Molecules with Potential Chemical or Materials Relevance

Beyond its role in medicinal chemistry, this compound is a precursor to molecules with broader applications in chemical and materials science.

Intermediates for Coenzyme Q Analogues

The ubiquinone family, known as Coenzyme Q (CoQ), are vital lipid-soluble antioxidants and components of the electron transport chain. Synthetic analogues of CoQ are of significant interest for their potential therapeutic applications in diseases linked to mitochondrial dysfunction and oxidative stress. nih.govencyclopedia.pubnih.gov

Research has demonstrated that benzodioxole aldehyde derivatives are key intermediates in the synthesis of Coenzyme Q analogues. For instance, a structurally similar compound, 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, is a crucial precursor. The synthetic strategy involves an oxidative rearrangement of the aldehyde to install the necessary quinone structure. mdpi.com This methodology suggests that this compound is a suitable starting material for the synthesis of CoQ analogues that feature a methyl group on the benzoquinone ring, a common structural motif in this class of molecules.

Building Blocks for Polyamine Conjugates and Heterocyclic Compounds

The reactivity of the aldehyde group makes this compound a valuable component in the synthesis of complex heterocyclic structures. Heterocyclic compounds are ubiquitous in pharmaceuticals and functional materials.

A prime example of its utility is in the Pictet-Spengler reaction . This acid-catalyzed reaction between a β-arylethylamine and an aldehyde is a powerful tool for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems. wikipedia.orgarkat-usa.org As demonstrated in the synthesis of Tadalafil from the related piperonal, this reaction forms a complex, multi-ring heterocyclic system in a highly efficient manner. acgpubs.orgresearchgate.net The electrophilic iminium ion formed from the condensation of the aldehyde and the amine is attacked by the nucleophilic indole (B1671886) ring, leading to the formation of the key tetracyclic core. wikipedia.org

Furthermore, as an aromatic aldehyde, this compound is a suitable substrate for other classic multicomponent reactions that build heterocyclic rings. The Hantzsch pyridine (B92270) synthesis , for example, is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgchemtube3d.comorganic-chemistry.org This reaction provides a straightforward route to highly substituted pyridine derivatives, which are a critical class of heterocycles in medicinal chemistry.

While specific research detailing the use of this compound in the synthesis of polyamine conjugates is not widely available, the aldehyde functionality is amenable to reductive amination reactions, a common method for conjugating molecules to polyamines.

Applications in Advanced Catalytic Transformations (e.g., Pd-catalyzed reactions)

While aromatic aldehydes are not the typical substrates for common palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reactions, which generally utilize aryl halides or triflates, the broader field of catalysis offers potential applications. wikipedia.orgwikipedia.org The aldehyde group can be transformed into a more suitable functional group for these reactions. For instance, conversion to an aryl halide or triflate would open up possibilities for its use in a wide array of Pd-catalyzed C-C and C-N bond-forming reactions, which are fundamental in modern organic synthesis. libretexts.orglibretexts.org

There is also potential for this compound or its derivatives to act as ligands for metal catalysts. The oxygen atoms of the dioxole ring and the aldehyde group could potentially coordinate to a metal center, influencing the catalyst's reactivity and selectivity in various transformations. However, specific applications of this compound as a ligand in advanced catalytic transformations, particularly Pd-catalyzed reactions, are not extensively documented in the current literature.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes

The industrial viability and expanded application of 6-Methyl-1,3-benzodioxole-5-carbaldehyde are contingent upon the development of highly efficient and economical synthetic methodologies. Current research avenues are moving beyond traditional multi-step procedures, which may suffer from low yields and the use of stoichiometric reagents, towards more sophisticated and streamlined approaches.

Future synthetic strategies are likely to focus on:

Catalytic Formylation: Direct C-H formylation of the 6-methyl-1,3-benzodioxole precursor using advanced catalytic systems. Research in this area may explore novel transition-metal catalysts or organocatalysts to achieve high regioselectivity and yield under milder reaction conditions, minimizing waste.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scalability.

Biocatalysis: The use of engineered enzymes to perform specific transformations could provide a highly selective and environmentally benign route to the target aldehyde or its precursors.

An overview of general synthetic approaches for related benzaldehydes often involves formylation of a substituted benzodioxole ring. For instance, a related synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde was achieved through the formylation of its precursor in the presence of a Lewis acid like SnCl4. mdpi.com Future research will aim to replace such stoichiometric reagents with more efficient catalytic alternatives.

Exploration of Undiscovered Chemical Reactivity and Transformations

The aldehyde functional group is a cornerstone of organic synthesis, and its presence in this compound offers a gateway to a vast array of chemical transformations. While its role as a building block is recognized, a significant opportunity lies in exploring its reactivity in novel chemical reactions to generate complex and valuable molecular architectures. chemimpex.com

Emerging areas of exploration include:

Multicomponent Reactions (MCRs): Utilizing the aldehyde in MCRs, such as the Ugi or Passerini reactions, could enable the rapid assembly of complex, drug-like molecules from simple starting materials in a single step.

Asymmetric Synthesis: The development of stereoselective reactions where the aldehyde acts as a prochiral substrate would allow for the synthesis of chiral compounds, which is of paramount importance in the pharmaceutical industry.

Oxidative Rearrangements: The reactivity of similar benzodioxole aldehydes in oxidative reactions, such as the Baeyer–Villiger oxidation to form corresponding phenols and quinones, suggests a potential pathway for creating new derivatives from this compound. mdpi.com This opens avenues for synthesizing novel classes of biologically active compounds.

Photoredox Catalysis: Employing visible-light-mediated reactions to engage the aldehyde in novel transformations, such as radical additions or cycloadditions, could lead to the discovery of unprecedented molecular scaffolds.

The compound serves as an important intermediate for biologically active molecules, and exploring these new reaction pathways is crucial for expanding the library of accessible derivatives for drug discovery programs. chemimpex.comnih.gov

Advanced Computational Modeling for Reaction Mechanism Prediction and Catalyst Design

Modern computational chemistry provides powerful tools for accelerating chemical research and development. The application of advanced computational modeling to the study of this compound can offer deep insights into its reactivity and guide the development of optimized synthetic processes.

Key applications of computational modeling include:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can map out the detailed energy profiles of potential synthetic routes and transformations. This allows for the identification of rate-limiting steps and the prediction of reaction outcomes, reducing the need for extensive empirical screening.

Catalyst Design: Computational models can simulate the interaction between a catalyst and the substrate. This enables the in silico design and optimization of catalysts with enhanced activity, selectivity, and stability for the synthesis of this compound.

Predicting Spectroscopic Properties: Calculation of properties such as NMR spectra can aid in the structural confirmation of newly synthesized derivatives, complementing experimental data.

By integrating computational modeling with experimental work, the discovery and optimization cycle for new reactions and processes involving this aldehyde can be significantly shortened.

Q & A

Q. How do structural features like the methyl group and benzodioxole ring influence spectroscopic properties?

- Methodological Answer : The methyl group at position 6 induces steric effects, altering -NMR splitting patterns (e.g., singlet for aromatic protons adjacent to the dioxole ring). The benzodioxole moiety deshields the aldehyde proton, shifting its resonance upfield compared to simpler aldehydes. IR spectroscopy (C=O stretch ~1700 cm) and mass spectrometry (EI+ m/z ~194 [M$ ^+ $$ )) further validate structural integrity .

Q. What solvent systems are suitable for recrystallization to obtain high-purity crystals for X-ray analysis?

- Methodological Answer : Slow evaporation of hexane/ethyl acetate (5:1 v/v) at room temperature yields single crystals suitable for X-ray diffraction. Solvent polarity must balance solubility and nucleation kinetics to avoid amorphous precipitates. Crystallization trials should test binary solvent pairs (e.g., dichloromethane/methanol) to optimize crystal quality .

Advanced Research Questions

Q. How does the methyl group at position 6 affect electronic properties and reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-donating methyl group increases electron density on the benzodioxole ring, activating the aldehyde toward nucleophilic attack (e.g., Grignard reactions). Computational studies (DFT calculations) can map frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Experimental validation involves kinetic studies comparing reaction rates with non-methylated analogs .

Q. What strategies resolve crystallographic disorder in the benzodioxole ring or aldehyde moiety during structural refinement?

- Methodological Answer : For disordered CF₃ or methyl groups (common in fluorinated analogs), apply geometric restraints (bond lengths/angles) and split-site occupancy refinement using software like SHELXL. High-resolution data (≤0.8 Å) and low-temperature (173 K) collection reduce thermal motion artifacts. Validation tools (e.g., PLATON) ensure compliance with crystallographic standards .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be systematically addressed?

- Methodological Answer : Cross-validate experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model chemical shifts. Discrepancies may arise from solvent effects (use CPCM solvent models) or dynamic processes (e.g., aldehyde tautomerism). Re-examining sample purity (HPLC, melting point analysis) and optimizing acquisition parameters (e.g., higher MHz NMR) can resolve inconsistencies .

Q. What role does this compound play in synthesizing bioactive heterocycles, and how is selectivity achieved?

- Methodological Answer : The aldehyde serves as a precursor for Schiff bases or heterocyclic condensations (e.g., with hydrazines to form triazoles). Selectivity in cyclocondensations is controlled by pH (e.g., acidic conditions for imine formation) and catalyst choice (e.g., CeCl₃ for Knoevenagel reactions). Bioactivity screening (antimicrobial assays) requires systematic SAR studies comparing methyl-substituted vs. unsubstituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.